molecular formula C7H14ClNO3 B2984075 2-(6-Methylmorpholin-2-yl)acetic acid;hydrochloride CAS No. 2377034-66-5

2-(6-Methylmorpholin-2-yl)acetic acid;hydrochloride

Cat. No.: B2984075
CAS No.: 2377034-66-5
M. Wt: 195.64
InChI Key: RTWREVLVGJCTFK-UHFFFAOYSA-N
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Description

2-(6-Methylmorpholin-2-yl)acetic acid;hydrochloride is a chemical compound with the molecular formula C7H13NO3·HCl. It is a derivative of morpholine, a heterocyclic amine featuring both amine and ether functional groups. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylmorpholin-2-yl)acetic acid;hydrochloride typically involves the reaction of 6-methylmorpholine with chloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or other suitable methods to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylmorpholin-2-yl)acetic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(6-Methylmorpholin-2-yl)acetic acid;hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-(6-Methylmorpholin-2-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A parent compound with similar structural features but lacking the acetic acid moiety.

    2-(Morpholin-4-yl)acetic acid: A similar compound with a different substitution pattern.

Uniqueness

2-(6-Methylmorpholin-2-yl)acetic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(6-methylmorpholin-2-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-5-3-8-4-6(11-5)2-7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWREVLVGJCTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(O1)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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